molecular formula C12H13N5O4 B2391332 N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-43-4

N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2391332
CAS No.: 450345-43-4
M. Wt: 291.267
InChI Key: DIVUSZWHUFVMIR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and two methoxy groups at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of the 2,4-dimethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy groups can produce various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine derivatives: These compounds have similar structures but with different substituents on the phenyl or pyrimidine rings.

    Other pyrimidine derivatives: Compounds such as 5-nitro-2,4-dimethoxypyrimidine share structural similarities and may exhibit comparable chemical properties.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of a nitro group and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-20-7-3-4-8(9(5-7)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVUSZWHUFVMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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